molecular formula C22H29N3O6S B2858538 ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate CAS No. 878060-03-8

ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate

Cat. No.: B2858538
CAS No.: 878060-03-8
M. Wt: 463.55
InChI Key: KZRYEKBGXXRCII-UHFFFAOYSA-N
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Description

This compound, identified by CAS 878058-73-2 (C₂₅H₂₉N₃O₄S, MW: 467.58), features a sulfonyl-linked acetamido group attached to an indole core substituted with a 2-(azepan-1-yl)-2-oxoethyl chain. The azepane (7-membered ring) moiety distinguishes it from smaller or rigid substituents like adamantane.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-2-31-22(28)13-23-20(26)16-32(29,30)19-14-25(18-10-6-5-9-17(18)19)15-21(27)24-11-7-3-4-8-12-24/h5-6,9-10,14H,2-4,7-8,11-13,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRYEKBGXXRCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the sulfonylated indole.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with ethyl 2-bromoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

G Protein-Coupled Receptors (GPCRs) : Ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate may modulate GPCR pathways, influencing intracellular signaling cascades that regulate physiological responses such as inflammation and pain perception.

Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways involved in disease processes.

Calcium Signaling : By affecting calcium ion levels within cells, the compound may influence various cellular functions, including muscle contraction and neurotransmitter release.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various diseases:

  • Anti-inflammatory Properties : Studies have shown that compounds similar to this one exhibit anti-inflammatory effects by inhibiting specific inflammatory pathways.
  • Anticancer Activity : Preliminary research indicates that this compound may have cytotoxic effects against certain cancer cell lines, making it a candidate for further development in cancer therapy.
  • Neurological Disorders : Due to its ability to modulate neurotransmitter release, there is potential for applications in treating neurological conditions such as depression or anxiety.

Case Studies

Several studies have explored the effects of related compounds in clinical settings:

  • Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives with sulfonamide groups showed significant activity against cancer cell lines. The findings suggest that this compound could exhibit similar properties due to its structural components .

Mechanism of Action

The mechanism of action of ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The indole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl/Sulfanyl Linkages

The following table compares key structural and physicochemical features:

Compound Molecular Formula Substituents Sulfur Linkage MW logP Key References
Target Compound (CAS 878058-73-2) C₂₅H₂₉N₃O₄S Azepane-oxoethyl, 2-methylphenyl Sulfonyl 467.58 3.48
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide C₂₆H₃₁N₃O₂S Azepane-oxoethyl, phenylethyl Sulfanyl 449.61 3.49
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-chlorophenyl)acetamide C₂₄H₂₅ClN₃O₂S Azepane-oxoethyl, 4-chlorophenyl Sulfanyl 454.99 3.85

Key Observations :

  • Sulfonyl vs.
  • Substituent Effects : Bulkier groups (e.g., phenylethyl) increase molecular weight and logP, which may improve blood-brain barrier penetration but reduce solubility .

Analogs with Alternative Indole Substituents

Adamantane-Substituted Indole Derivatives
  • Compound 5 (N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide):
    • Displays potent anticancer activity (IC₅₀ = 10.56 µM against HepG2 cells) via caspase-8/3 activation .
    • The rigid adamantane group may enhance hydrophobic interactions in target proteins compared to the flexible azepane .
Simple Indole-Acetate Esters
  • Ethyl 2-(1H-indol-3-yl)acetate (CAS 778-82-5):
    • Simpler structure lacking sulfonyl/acetamido groups; used as a precursor in indole-based drug synthesis .
    • Lower molecular weight (217.25 g/mol) and logP (1.62) suggest higher solubility but reduced target specificity .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Adamantane Analog Sulfanyl Analog
Molecular Weight 467.58 ~450 (estimated) 449.61
logP 3.48 4.2 (estimated) 3.49
Hydrogen Bond Donors 1 2 1
Polar Surface Area 42.7 Ų 85 Ų 42.7 Ų

Implications : Higher polar surface area in adamantane derivatives may limit cell permeability despite stronger bioactivity .

Biological Activity

Ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

The compound's molecular formula is C27H31N3O6SC_{27}H_{31}N_{3}O_{6}S, with a molecular weight of 525.6 g/mol. It features an indole moiety linked to an azepane ring and a sulfonamide group, which contribute to its biological activity .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Indole Ring : Utilizing indole derivatives as starting materials.
  • Introduction of the Azepane Moiety : Through substitution reactions.
  • Formation of the Sulfonamide Group : Via coupling reactions with sulfonyl chlorides.
  • Final Esterification : Using ethyl chloroformate to yield the final product.

These steps often require controlled conditions, including the use of organic solvents and specific catalysts .

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of ectonucleotidases (ENPPs), which are enzymes implicated in cancer progression. The compound demonstrated significant inhibitory effects, with IC50 values ranging from 0.32 to 0.81 μM against various ectonucleotidases . This suggests its potential role in tumor management by reducing adenosine formation in the tumor microenvironment.

The mechanism of action involves binding to the active sites of target enzymes, leading to competitive or non-competitive inhibition. Molecular docking studies have shown favorable interactions with key amino acids in the active sites of ENPPs, indicating a robust mechanism for enzyme inhibition .

Case Studies

Several case studies have documented the biological activity of related compounds within this class:

  • Ectonucleotidase Inhibition : Compounds similar to this compound have been shown to significantly inhibit ENPPs, demonstrating their relevance in cancer therapy .
  • Cell Viability Assays : In vitro studies on breast cancer (MCF-7), cervical cancer (HeLa), and other cell lines showed that these compounds effectively reduced cell viability, further supporting their therapeutic potential .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Property Value
Molecular FormulaC27H31N3O6S
Molecular Weight525.6 g/mol
IC50 (ENPPs Inhibition)0.32 - 0.81 μM
Biological TargetsENPPs, e5′NT, h-TNAP
Cell Lines TestedMCF-7, HeLa, K-562

Q & A

Basic: What are the established synthetic routes for ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions (e.g., H₂SO₄) .

Sulfonylation : Reaction with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) in the presence of pyridine or triethylamine to introduce the sulfonyl group .

Amide Coupling : Activation of the carboxylic acid (e.g., using EDC/HOBt) for coupling with ethyl glycinate .
Critical Factors :

  • Temperature : Sulfonylation requires 0–5°C to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility during amide bond formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to intermediate polarity shifts .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester triplet), δ 3.2–3.5 ppm (azepane N-CH₂), and δ 7.0–8.0 ppm (indole aromatic protons) confirm structural motifs .
    • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) validate sulfonylacetamido and ester groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical 481.61 g/mol) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Systematic Substitution :
    • Replace azepane with piperidine/morpholine to assess ring size effects on target binding .
    • Modify the ethyl ester to tert-butyl or benzyl esters to evaluate hydrolytic stability .
  • Biological Assays :
    • Kinase Inhibition : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
    • Cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., MCF-7, A549) with MTT assays .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict interactions with ATP-binding pockets .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound Stability : Perform stability studies (HPLC monitoring) under assay conditions (e.g., pH 7.4, 37°C) .
  • Metabolite Interference : Use LC-MS to identify degradation products in cell lysates .
    Example : If anti-inflammatory activity conflicts, validate via COX-2 ELISA and compare with indomethacin as a control .

Advanced: What strategies improve solubility for in vitro testing without altering bioactivity?

Answer:

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Prodrug Approach : Convert the ethyl ester to a water-soluble phosphate prodrug, enzymatically cleaved in vivo .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) on the azepane ring while maintaining logP <3 .

Advanced: How to design experiments for analyzing metabolic pathways of this compound?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor via LC-MS/MS for phase I metabolites (oxidations, dealkylations) .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
  • Stable Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate in mass spectrometry .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with homology-modeled receptors (e.g., GROMACS) to assess binding stability .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, azepane hydrophobic pocket) using Schrödinger Phase .
  • QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What are the critical stability concerns under physiological conditions?

Answer:

  • Hydrolysis : Ethyl ester undergoes slow hydrolysis in PBS (t₁/₂ ~12 hrs at 37°C). Stabilize with lyophilization .
  • Photooxidation : Protect from light (amber vials) due to indole’s UV sensitivity .
  • Thermal Degradation : DSC analysis shows decomposition >150°C; store at –20°C .

Advanced: How does the azepane ring influence pharmacokinetics compared to smaller heterocycles?

Answer:

  • Lipophilicity : Azepane (logP ~2.1) increases membrane permeability vs. morpholine (logP ~0.8) but reduces aqueous solubility .
  • Metabolic Resistance : Azepane’s seven-membered ring resists CYP450 oxidation better than piperidine .
  • Protein Binding : Surface plasmon resonance (SPR) shows higher albumin binding (KD ~10 µM) due to hydrophobic interactions .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat shock (45–65°C) lysates to detect compound-induced protein stabilization .
  • Click Chemistry : Incorporate an alkyne tag for pull-down assays with biotin-azide probes .
  • BRET/FRET : Engineer cells with biosensors (e.g., cAMP BRET) to monitor real-time signaling modulation .

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